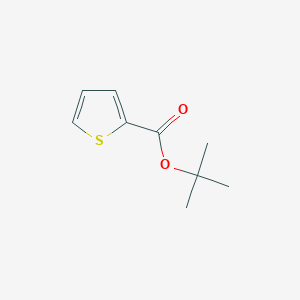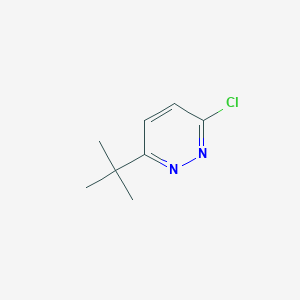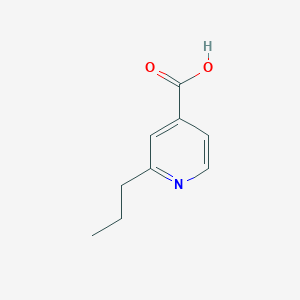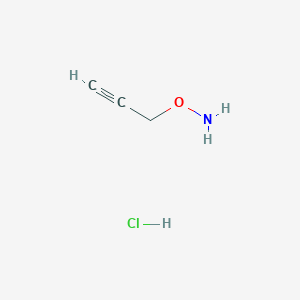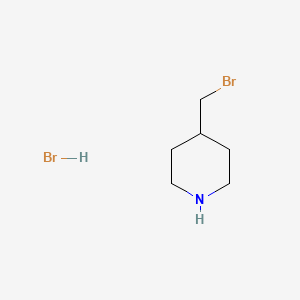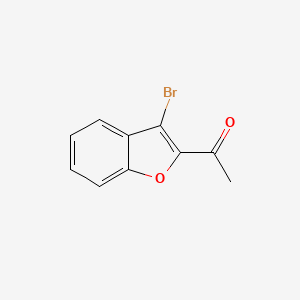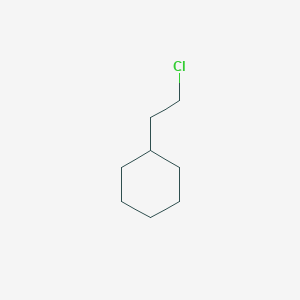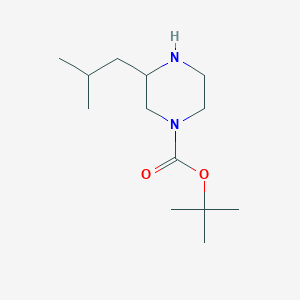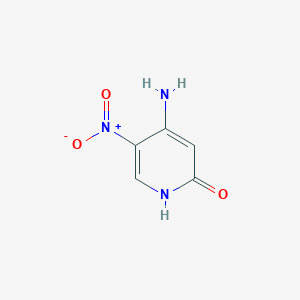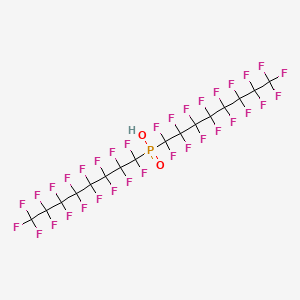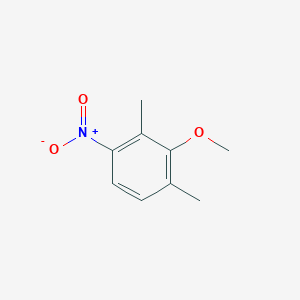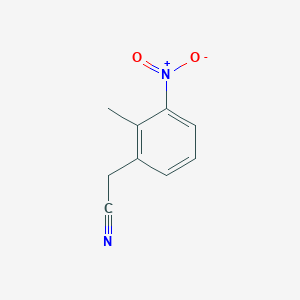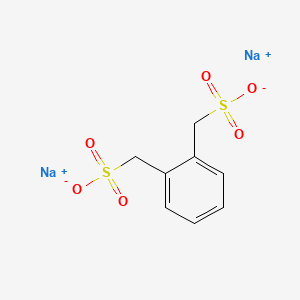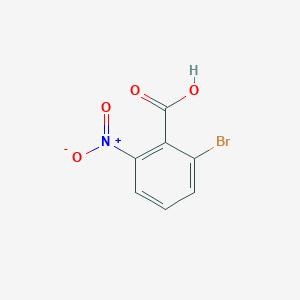![molecular formula C6H12N2O B1282865 3-[(3-Hydroxypropyl)amino]propanenitrile CAS No. 34449-95-1](/img/structure/B1282865.png)
3-[(3-Hydroxypropyl)amino]propanenitrile
概要
説明
3-[(3-Hydroxypropyl)amino]propanenitrile is a chemical compound that can be synthesized through various methods. It is structurally characterized by the presence of an amino group attached to a hydroxypropyl chain, which is further linked to a nitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related α-aminonitriles has been achieved through an indium-catalyzed three-component coupling reaction involving alkynes, amines, and trimethylsilyl cyanide (Me3SiCN) . This method provides a novel approach to quaternary α-aminonitrile derivatives, which could potentially be adapted for the synthesis of 3-[(3-Hydroxypropyl)amino]propanenitrile. The hydroamination of alkynes followed by nucleophilic addition of Me3SiCN is a key step in this process .
Molecular Structure Analysis
While the molecular structure of 3-[(3-Hydroxypropyl)amino]propanenitrile is not directly discussed in the provided papers, the structure can be inferred from the name. It consists of a three-carbon chain with a nitrile group at one end and a hydroxypropylamine group at the other. The presence of both amino and hydroxyl functional groups could allow for further chemical modifications and contribute to the compound's reactivity.
Chemical Reactions Analysis
The compound 3-Aminoxy-1-aminopropane (APA), which shares some structural similarities with 3-[(3-Hydroxypropyl)amino]propanenitrile, has been shown to inhibit enzymes involved in polyamine biosynthesis . Although the exact chemical reactions of 3-[(3-Hydroxypropyl)amino]propanenitrile are not detailed in the provided papers, its potential to participate in similar biological pathways or chemical reactions can be hypothesized based on the functional groups present in its structure.
Physical and Chemical Properties Analysis
科学的研究の応用
Theoretical Studies and Intramolecular Interactions
- Intramolecular Hydrogen Bonds and Anomeric Effect : A theoretical ab initio study of compounds including 3-[(3-Hydroxypropyl)amino]propanenitrile highlighted the importance of intramolecular hydrogen bonds and anomeric interactions in determining their stability and geometrical trends. These findings provide insights into the molecular behavior of such compounds (Fernández, Vázquez, & Ríos, 1992).
Synthesis and Biocatalysis
- Synthesis of 3-Aminoxy-1-amino[1,1′-3H2]propane : The synthesis of 3-Aminoxy-1-amino[1,1′-3H2]propane, a compound related to 3-[(3-Hydroxypropyl)amino]propanenitrile, has been studied, showcasing its potential as a potent inhibitor in polyamine biosynthesis (Pankaskie & Scholtz, 1989).
- Enantioselective Biocatalytic Hydrolysis : 3-[(3-Hydroxypropyl)amino]propanenitrile and derivatives underwent enantioselective biocatalytic hydrolysis by Rhodococcus rhodochrous, demonstrating the potential of this organism in selective transformations of such compounds (Chhiba et al., 2012).
Surface Functionalization and Stability
- Surface Functionalization with Aminosilanes : Research on aminosilanes, closely related to 3-[(3-Hydroxypropyl)amino]propanenitrile, showed challenges in maintaining surface functionality when exposed to water, highlighting the importance of reaction conditions and structural features for stability (Smith & Chen, 2008).
Chemical Synthesis and Antimicrobial Activities
- Synthesis of Heterocyclic Substances : 3-[(3-Hydroxypropyl)amino]propanenitrile derivatives were used to synthesize various heterocyclic substances, demonstrating promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Biotechnological Production
- Production of 3-Hydroxypropionic Acid : The biotechnological production of 3-hydroxypropionic acid, a derivative of 3-[(3-Hydroxypropyl)amino]propanenitrile, has been explored using genetically engineered microorganisms, emphasizing its commercial value and potential in various industrial applications (Vidra & Németh, 2017).
Catalysis and Chemical Transformation
- Catalysis for Conversion of Epoxides : Metal(II) Schiff base complexes were used as catalysts for converting epoxides to β-hydroxy nitriles, a process relevant to 3-[(3-Hydroxypropyl)amino]propanenitrile, showcasing the method's high yield and regioselectivity (Naeimi & Moradian, 2006).
Safety And Hazards
特性
IUPAC Name |
3-(3-hydroxypropylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-3-1-4-8-5-2-6-9/h8-9H,1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMXVUVIZPTHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543783 | |
| Record name | 3-[(3-Hydroxypropyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxypropyl)amino]propanenitrile | |
CAS RN |
34449-95-1 | |
| Record name | 3-[(3-Hydroxypropyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

